

Technical Guide: 2-Chloro-4-phenylpyridine (CAS No. 42260-39-9)

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Compound of Interest

Compound Name: 2-Chloro-4-phenylpyridine

Cat. No.: B1303126

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Introduction

2-Chloro-4-phenylpyridine is a substituted pyridine derivative that serves as a key intermediate in the synthesis of a variety of organic molecules. Its structural motif is of significant interest in medicinal chemistry and materials science. This technical guide provides a summary of the available experimental and computed data for **2-Chloro-4-phenylpyridine**, along with a representative synthesis protocol and general experimental workflows relevant to its potential applications.

Chemical and Physical Properties

Quantitative experimental data for **2-Chloro-4-phenylpyridine** is not readily available in the public domain. The following tables summarize its basic chemical identifiers and computed physical properties. For comparative purposes, experimental data for the closely related compound, 4-Phenylpyridine, is also provided.

Table 1: Chemical Identification of 2-Chloro-4-phenylpyridine

Identifier	Value	Reference
CAS Number	42260-39-9	[1] [2]
Molecular Formula	C ₁₁ H ₈ ClN	[1] [2] [3]
Molecular Weight	189.64 g/mol	[1] [2] [3]
IUPAC Name	2-chloro-4-phenylpyridine	[1]
Synonyms	Pyridine, 2-chloro-4-phenyl-	[2]
Canonical SMILES	<chem>C1=CC=C(C=C1)C2=CC(=NC=C2)Cl</chem>	[1]
InChI Key	MROTUXXYBNRZSG-UHFFFAOYSA-N	[1]

Table 2: Computed Physicochemical Properties of 2-Chloro-4-phenylpyridine

Property	Value	Reference
XLogP3	3.4	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	1	[1]
Exact Mass	189.034527 g/mol	[1]
Monoisotopic Mass	189.034527 g/mol	[1]
Topological Polar Surface Area	12.9 Å ²	[1]
Heavy Atom Count	13	[1]
Formal Charge	0	[1]
Complexity	194	[1]

Table 3: Experimental Properties of 4-Phenylpyridine (CAS No. 939-23-1) for Comparison

Property	Value
Physical Description	Light brown crystalline solid
Boiling Point	274-275 °C
Melting Point	69-73 °C

Spectroscopic Data

Detailed experimental spectra for **2-Chloro-4-phenylpyridine** are not widely published. However, GC-MS data is noted as being available.^[1] Researchers should refer to spectral databases or perform their own analysis for detailed characterization.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of **2-Chloro-4-phenylpyridine** can be achieved via a Suzuki-Miyaura cross-coupling reaction between a chloropyridine and a phenylboronic acid derivative. The following is a representative protocol adapted from procedures for similar compounds.^{[4][5]}

Reaction:

Materials and Reagents:

- 2,4-Dichloropyridine
- Phenylboronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane (anhydrous)

- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Experimental Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-dichloropyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
- **Solvent Addition:** Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio). Sparge the mixture with the inert gas for 15-20 minutes.
- **Catalyst Preparation:** In a separate vial, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of 1,4-dioxane.
- **Catalyst Addition:** Add the catalyst solution to the reaction flask via syringe.
- **Reaction:** Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

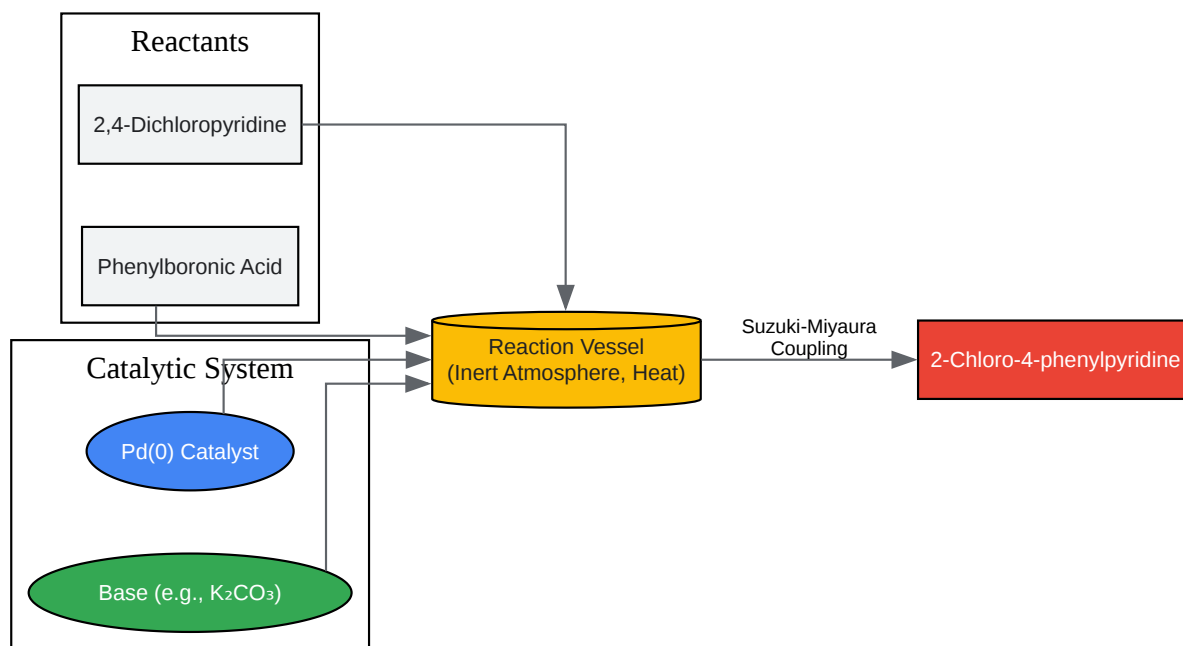
Biological Activity and Potential Applications

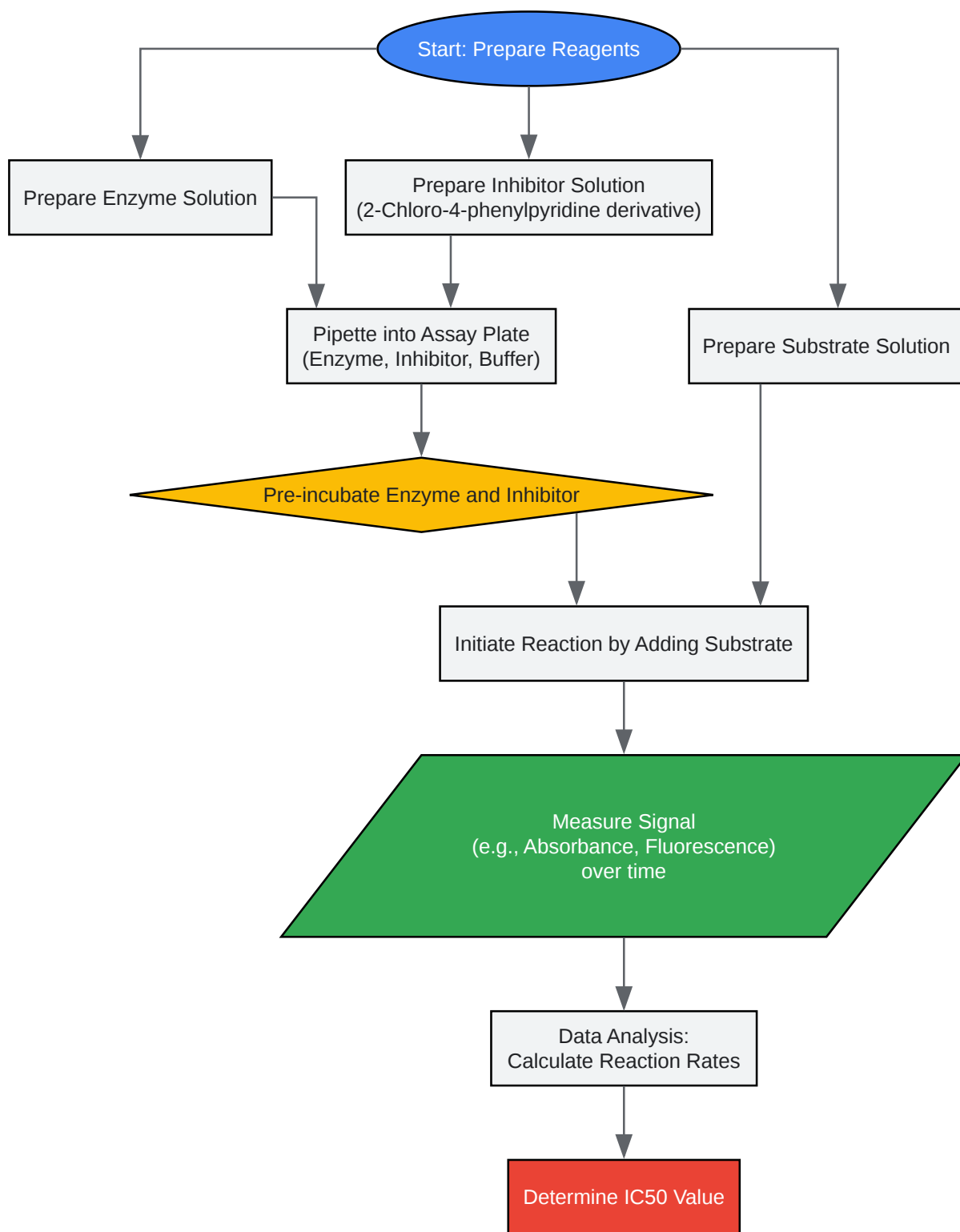
While specific quantitative biological data for **2-Chloro-4-phenylpyridine** is limited in publicly accessible literature, the 2-phenylpyridine scaffold is a recognized privileged structure in drug discovery. Derivatives of **2-Chloro-4-phenylpyridine** have been investigated for various therapeutic applications.

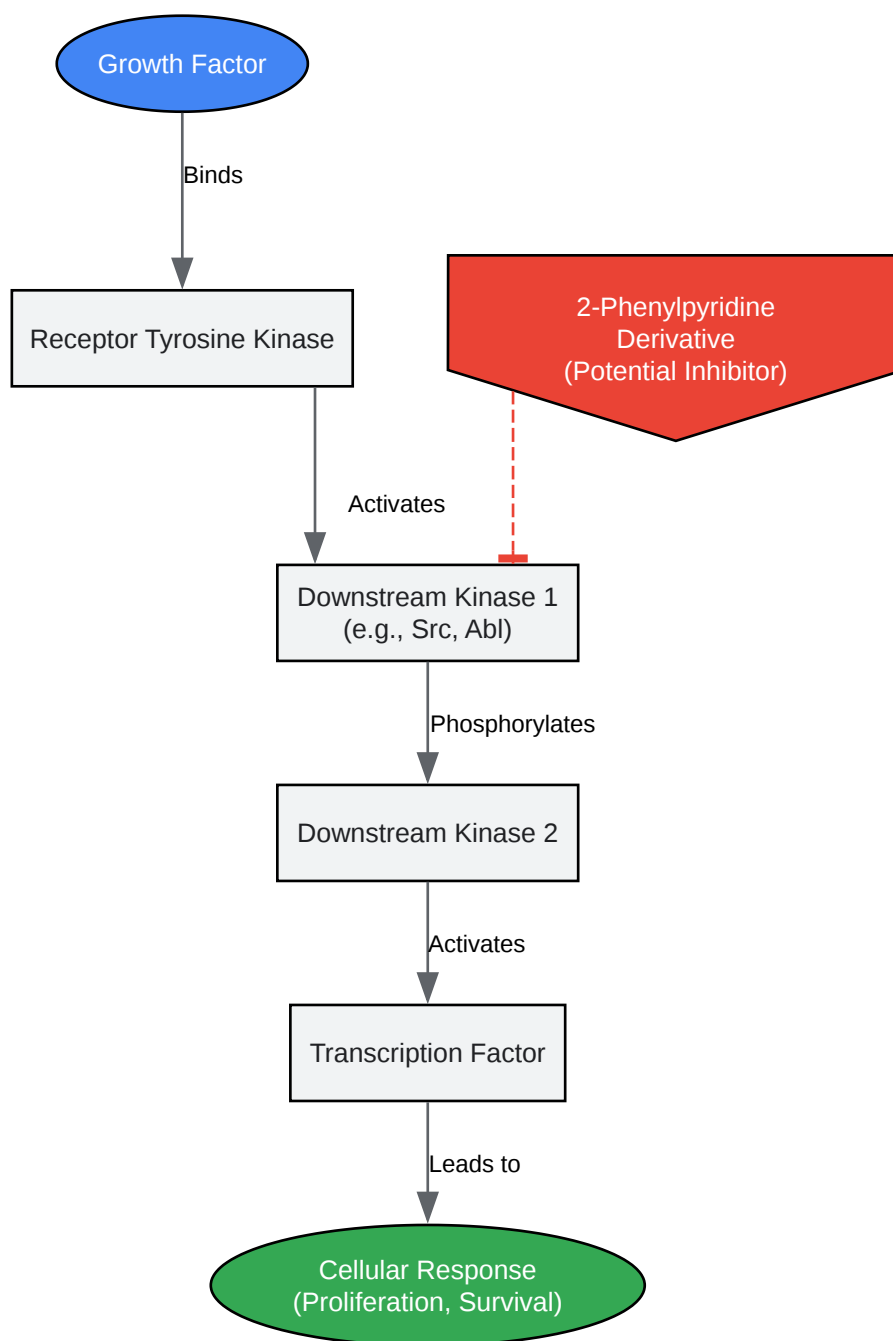
- **Anticancer Activity:** The 2-phenylpyridine core is found in compounds designed as inhibitors of protein kinases, such as Src and Abl, which are implicated in cancer signaling pathways. [6] Additionally, certain chlorophenyl pyridine derivatives have shown cytotoxic activity against various human cancer cell lines, with some acting as topoisomerase II inhibitors.[6]
- **Anti-inflammatory Activity:** Phenylpyridine derivatives have been explored as potential anti-inflammatory agents. The mechanism of action for some of these compounds is thought to involve the modulation of pro-inflammatory cytokine production.
- **Insecticidal Activity:** Novel 2-phenylpyridine derivatives have been synthesized and shown to exhibit insecticidal properties.[7]

Experimental Workflows and Signaling Pathways

Given the role of **2-Chloro-4-phenylpyridine** as a synthetic intermediate for biologically active molecules, the following diagrams illustrate relevant experimental and conceptual workflows.







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